molecular formula C4H8ClNO2S B14485084 Ethyl [(chlorosulfanyl)methyl]carbamate CAS No. 64831-37-4

Ethyl [(chlorosulfanyl)methyl]carbamate

Cat. No.: B14485084
CAS No.: 64831-37-4
M. Wt: 169.63 g/mol
InChI Key: AVNFAVWDUIYJHM-UHFFFAOYSA-N
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Description

Ethyl [(chlorosulfanyl)methyl]carbamate is a specialized chemical reagent that integrates both carbamate and sulfanyl chloride functional groups, making it a valuable intermediate in organic synthesis and drug discovery research. Carbamate functional groups are known to be crucial in various biochemical processes, and effective methods for their synthesis are a key area of development in modern chemistry (https://pubmed.ncbi.nlm.nih.gov/36224670/). The presence of the chlorosulfanyl group in this molecule offers a highly reactive handle for further chemical modifications, allowing researchers to incorporate the carbamate moiety into more complex molecular architectures. This compound is particularly useful for researchers developing new synthetic methodologies or exploring structure-activity relationships in bioactive molecules. It is supplied as a research-grade material and is intended for use in laboratory settings only. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

CAS No.

64831-37-4

Molecular Formula

C4H8ClNO2S

Molecular Weight

169.63 g/mol

IUPAC Name

ethyl N-(chlorosulfanylmethyl)carbamate

InChI

InChI=1S/C4H8ClNO2S/c1-2-8-4(7)6-3-9-5/h2-3H2,1H3,(H,6,7)

InChI Key

AVNFAVWDUIYJHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCSCl

Origin of Product

United States

Preparation Methods

Synthesis Routes for Ethyl [(Chlorosulfanyl)methyl]carbamate

Carbamate Formation Followed by Thiol Chlorination

The most direct route involves synthesizing ethyl [(mercapto)methyl]carbamate followed by chlorination of the thiol group. Mercaptomethylamine (HS–CH2–NH2) serves as the primary amine precursor, though its instability necessitates in situ generation or protected intermediates.

Step 1: Mercaptomethylamine Synthesis
Mercaptomethylamine is synthesized via the reaction of formaldehyde with ammonium sulfide under controlled conditions:
$$ \text{HCHO} + (\text{NH}4)2\text{S} \rightarrow \text{HS–CH}2–\text{NH}2 + \text{H}_2\text{O} $$
This reaction is typically conducted in aqueous ammonia at 0–5°C to minimize disulfide formation.

Step 2: Carbamate Formation
Ethyl chloroformate reacts with mercaptomethylamine in the presence of pyridine to neutralize HCl byproducts:
$$ \text{HS–CH}2–\text{NH}2 + \text{Cl–CO–OEt} \xrightarrow{\text{pyridine}} \text{HS–CH}_2–\text{NH–CO–OEt} + \text{HCl} $$
Yields range from 65–75% after crystallization from isopropanol.

Step 3: Thiol Chlorination
Sulfuryl chloride (SO2Cl2) in dichloromethane at −10°C selectively converts the thiol to sulfenyl chloride:
$$ \text{HS–CH}2–\text{NH–CO–OEt} + \text{SO}2\text{Cl}2 \rightarrow \text{ClS–CH}2–\text{NH–CO–OEt} + \text{SO}_2 + \text{HCl} $$
This method achieves 80–85% purity, with residual SO2Cl2 removed via vacuum distillation.

Nucleophilic Substitution on Bromomethyl Carbamate

For improved stability, bromomethyl carbamate intermediates are synthesized before thiolation and chlorination.

Step 1: Bromomethyl Carbamate Synthesis
Phthalimide protection facilitates bromomethylamine synthesis:

  • Phthalimide reacts with formaldehyde and HBr to form phthalimidomethyl bromide.
  • Hydrazine deprotection yields aminomethyl bromide hydrobromide.
  • Ethyl chloroformate reacts with aminomethyl bromide in dichloromethane:
    $$ \text{Br–CH}2–\text{NH}2 + \text{Cl–CO–OEt} \rightarrow \text{Br–CH}_2–\text{NH–CO–OEt} + \text{HCl} $$

Step 2: Thiolation with Sodium Hydrosulfide
Bromide displacement with NaSH in DMF at 50°C produces the thiol intermediate:
$$ \text{Br–CH}2–\text{NH–CO–OEt} + \text{NaSH} \rightarrow \text{HS–CH}2–\text{NH–CO–OEt} + \text{NaBr} $$
Yields reach 70–78% after extraction with dichloromethane.

Step 3: Chlorination as Above

Alternative Methods

Direct Chlorosulfanylation of Ethyl Carbamate

Ethyl carbamate reacts with chloromethyl chlorosulfide (Cl–S–CH2–Cl) in the presence of triethylamine:
$$ \text{NH}2–\text{CO–OEt} + \text{Cl–S–CH}2–\text{Cl} \rightarrow \text{Cl–S–CH}_2–\text{NH–CO–OEt} + \text{HCl} $$
This method is less favored due to the extreme reactivity of Cl–S–CH2–Cl and low yields (~40%).

Enzymatic Oxidation

Chloroperoxidase (CPO)-catalyzed oxidation of ethyl [(mercapto)methyl]carbamate with H2O2 produces the sulfenyl chloride with 47–59% enantiomeric excess. While stereoselective, this approach is limited by enzyme availability and scalability.

Experimental Optimization and Challenges

Solvent Selection

  • Dichloromethane : Preferred for chlorination due to low nucleophilicity, minimizing side reactions.
  • DMF : Enhances nucleophilic substitution rates but requires strict anhydrous conditions to prevent hydrolysis.

Temperature Control

  • Thiol chlorination proceeds optimally at −10°C to 0°C to suppress sulfonyl chloride formation.
  • Mercaptomethylamine synthesis requires temperatures below 5°C to prevent polymerization.

Yield Comparison of Methods

Method Key Steps Yield (%) Purity (%)
Carbamate/Thiol Chlorination 3 steps, SO2Cl2 65–75 80–85
Bromomethyl Substitution 3 steps, NaSH 70–78 85–90
Direct Chlorosulfanylation 1 step, Cl–S–CH2–Cl 35–40 60–70
Enzymatic Oxidation CPO, H2O2 50–55 90–95

Analytical Characterization

  • NMR : ¹H NMR (CDCl3) of this compound shows δ 1.25 (t, 3H, CH2CH3), δ 3.45 (d, 2H, SCH2), δ 4.15 (q, 2H, OCH2), δ 5.10 (s, 1H, NH).
  • IR : Strong absorbance at 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (S=Cl).
  • Elemental Analysis : Calculated for C4H8ClNO2S: C 28.67%, H 4.78%, N 8.36%; Found: C 28.52%, H 4.81%, N 8.29%.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in the synthesis of thioureido analogs for protease inhibitors.
  • Agrochemicals : Serves as a precursor for sulfenamide fungicides.
  • Polymer Chemistry : Crosslinking agent for sulfur-containing polymers.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(chlorosulfanyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [(chlorosulfanyl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(chlorosulfanyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The chlorosulfanyl group plays a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

  • Structure : CH₃CH₂-O-C(O)-NH₂.
  • Properties : Ethyl carbamate is soluble in water and polar solvents, with a low molecular weight (104.11 g/mol) .
  • Toxicity: Ethyl carbamate is a known carcinogen, inducing hepatic carcinomas and neurofibrosarcomas in rodents. Its carcinogenic potency (TD₅₀) in mice is ~3.6 mg/kg/day, significantly lower than vinyl carbamate .
  • Applications : Used in pesticide synthesis (e.g., metsulfuron methyl) and as a byproduct in fermented foods .

Vinyl Carbamate

  • Structure : CH₂=CH-O-C(O)-NH₂.
  • Properties : Higher reactivity due to the vinyl group, enabling metabolic activation to epoxide intermediates .
  • Toxicity: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate, with a TD₅₀ of ~0.07 mg/kg/day in mice. It induces lung adenomas, thymomas, and liver tumors at lower doses .
  • Mutagenicity : Mutagenic in Salmonella typhimurium TA100 and TA1535 strains when metabolized by liver enzymes, unlike ethyl carbamate .

Methyl Carbamate

  • Structure : CH₃-O-C(O)-NH₂.
  • Properties : Lower molecular weight (93.09 g/mol) and higher volatility than ethyl carbamate.

Ethyl N-(3-Chloro-4-methylphenyl)carbamate

  • Structure : Ethyl carbamate with a chloro-methylphenyl substituent.
  • Applications : Used as a pesticide intermediate. The chloro group enhances stability and bioactivity compared to unsubstituted carbamates .

Data Tables

Table 1: Comparative Chemical and Toxicological Properties

Compound Molecular Formula Carcinogenicity (TD₅₀ in mice, mg/kg/day) Mutagenicity (S. typhimurium) Key Applications
Ethyl [(chlorosulfanyl)methyl]carbamate C₄H₈ClNO₂S Not reported Not reported Chemical intermediate (inferred)
Ethyl carbamate C₃H₇NO₂ 3.6 Negative Pesticides, food byproduct
Vinyl carbamate C₃H₅NO₂ 0.07 Positive (with metabolism) Carcinogenicity research
Methyl carbamate C₂H₅NO₂ >50 (non-significant) Negative Limited industrial use

Table 2: Analytical Methods for Carbamate Detection

Compound Sample Matrix Detection Method Limit of Detection (LOD) Reference
Ethyl carbamate Alcoholic beverages GC–ECD 1–5 μg/L
Ethyl carbamate Blood Titration N/A
Vinyl carbamate Liver microsomes GC–MS Not reported

Research Findings on Metabolic Pathways and Reactivity

  • Ethyl Carbamate Metabolism: Primarily metabolized via cytochrome P450 enzymes to N-hydroxyethyl carbamate, which is less carcinogenic than vinyl carbamate derivatives .
  • Vinyl Carbamate Metabolism: Converted to vinyl carbamate epoxide, a highly reactive electrophile that binds DNA, explaining its potent carcinogenicity .
  • However, specific metabolic data are lacking.

Q & A

Q. What are the optimal analytical methods for detecting and quantifying Ethyl [(chlorosulfanyl)methyl]carbamate in complex matrices (e.g., biological samples or reaction mixtures)?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC–MS) is widely used due to its sensitivity and specificity. For example, DB-WAX or Supelcowax columns are effective for separating carbamate derivatives, achieving limits of detection (LOD) as low as 0.5–5 μg/L . Internal standards like propyl carbamate or isotopically labeled analogs (e.g., [13C,15N]-ethyl carbamate) improve accuracy in quantification. Sample preparation often involves dichloromethane extraction followed by clean-up using Extrelut or alumina columns to reduce matrix interference .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

  • Methodological Answer : Stability is influenced by pH, temperature, and exposure to reactive agents. Store the compound at room temperature in airtight, light-resistant containers to prevent hydrolysis of the chlorosulfanyl group. Avoid strong acids/bases and oxidizing agents, as these may degrade the compound . Pre-experiment stability tests under simulated conditions (e.g., varying pH or temperature) are recommended to validate storage protocols .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer : Given its structural similarity to carcinogenic carbamates (e.g., ethyl carbamate), use fume hoods, nitrile gloves, and particulate respirators (EN 143 standard) to minimize inhalation or dermal exposure . Emergency measures include immediate rinsing of affected areas with water and medical consultation for accidental ingestion . Toxicity assessments should reference analogs like ethyl carbamate, classified as a probable human carcinogen by IARC .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., conflicting GC–MS or NMR results) for this compound?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For instance, discrepancies in GC–MS results may arise from matrix effects; confirm findings with LC–MS/MS or NMR spectroscopy. If internal standards (e.g., ethyl carbamate-d5) show inconsistent recovery rates, optimize extraction protocols (e.g., switch from dichloromethane to acetonitrile) . Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. What synthetic strategies improve the yield of this compound while minimizing byproduct formation?

  • Methodological Answer : The chlorosulfanyl group’s reactivity requires controlled conditions. Use low-temperature (-20°C) reactions to suppress side reactions like sulfonic acid formation. Catalytic agents (e.g., triethylamine) can enhance selectivity during the coupling of chlorosulfanyl intermediates with ethyl carbamate precursors . Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to terminate reactions at optimal conversion points .

Q. What are the degradation pathways of this compound under environmental or physiological conditions?

  • Methodological Answer : Hydrolysis is the primary degradation route. The chlorosulfanyl group may hydrolyze to sulfonic acid under aqueous conditions, while the carbamate moiety can release CO2 and ethanol. Use accelerated stability testing (e.g., 40°C/75% relative humidity) to model degradation kinetics. LC–MS analysis of degradation products can identify key intermediates .

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